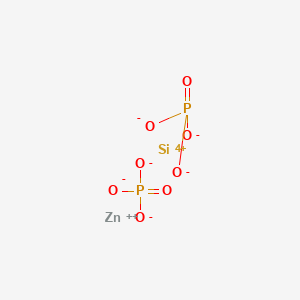

Silicon zinc phosphate

Description

Properties

CAS No. |

12741-07-0 |

|---|---|

Molecular Formula |

O8P2SiZn |

Molecular Weight |

283.4 g/mol |

IUPAC Name |

zinc;silicon(4+);diphosphate |

InChI |

InChI=1S/2H3O4P.Si.Zn/c2*1-5(2,3)4;;/h2*(H3,1,2,3,4);;/q;;+4;+2/p-6 |

InChI Key |

RQBLKPVNYJEYQH-UHFFFAOYSA-H |

SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Si+4].[Zn+2] |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Si+4].[Zn+2] |

Other CAS No. |

53096-49-4 |

Synonyms |

zinc silicophosphate |

Origin of Product |

United States |

Strategic Synthesis and Advanced Fabrication Methodologies for Silicon Zinc Phosphate Materials

Solution-Based Approaches for Controlled Synthesis

Solution-based methods are widely employed for the synthesis of silicon zinc phosphate (B84403) due to their ability to facilitate mixing of precursors at an atomic level, enabling the formation of homogeneous and highly pure materials at relatively low temperatures. ndhu.edu.tw These techniques allow for precise control over the nucleation and growth processes, which are critical in tailoring the material's final architecture.

Hydrothermal and Solvothermal Synthesis Dynamics

Hydrothermal and solvothermal synthesis are powerful methods for crystallizing materials from solutions at elevated temperatures and pressures. sigmaaldrich.com When water is the solvent, the process is termed hydrothermal synthesis. sigmaaldrich.com These techniques are particularly effective for producing crystalline molecular sieves like silicoaluminophosphates (SAPO) and zincoaluminophosphates (ZnAPO), whose synthesis dynamics provide a model for silicon zinc phosphate materials. nih.gov

In a typical hydrothermal synthesis, sources of silicon (e.g., silica), zinc (e.g., zinc acetate), and phosphorus (e.g., orthophosphoric acid) are mixed in an aqueous solution, often with an organic structure-directing agent (SDA). nih.govosti.gov The mixture is sealed in an autoclave and heated to temperatures typically ranging from 100 °C to 250 °C. sigmaaldrich.comresearchgate.net The elevated pressure generated within the autoclave increases the solubility of the precursors, facilitating the crystallization of the desired phase. sigmaaldrich.com Key parameters influencing the final product include the gel composition, pH, temperature, and reaction time. nih.govresearchgate.net For instance, the ratio of components in the initial gel can determine the phase selectivity and microporosity of the resulting molecular sieve. nih.gov

Solvothermal synthesis follows a similar principle but utilizes non-aqueous solvents, such as ethanol (B145695) or other organic liquids. sigmaaldrich.commdpi.com This allows for a wider range of reaction temperatures and can influence the morphology of the resulting particles. sigmaaldrich.comrsc.org For example, solvothermal methods have been used to create ZnO nanoparticles with sphere-like morphologies from precursors like zinc acetate (B1210297) and sodium hydroxide (B78521) in ethanol at 80 °C. mdpi.com By incorporating a silicon precursor, this method can be adapted to produce this compound with controlled architectures.

| Parameter | Typical Range/Value | Influence on Product | Reference |

|---|---|---|---|

| Temperature | 100 °C - 250 °C | Affects crystallinity, phase purity, and crystal size. Higher temperatures can lead to larger crystals. | sigmaaldrich.comresearchgate.net |

| Pressure | 1 atm - 10,000 atm (autogenous) | Increases precursor solubility, facilitating crystallization. | sigmaaldrich.com |

| Solvent | Water (hydrothermal), Ethanol, 2-propanol (solvothermal) | Influences precursor interaction, particle morphology, and reaction kinetics. | sigmaaldrich.commdpi.com |

| Precursors | Zinc acetate, Zinc nitrate (B79036), TEOS, Phosphoric acid | Determines the elemental composition of the final material. | nih.govmdpi.com |

| Reaction Time | Several hours to days | Impacts the completion of the reaction and the growth of crystals. | koreascience.kr |

Co-precipitation and Controlled Crystallization Pathways

Co-precipitation is a versatile and scalable method for synthesizing multicomponent materials from a solution. banglajol.info The process involves dissolving salts of the desired cations (e.g., zinc nitrate and a soluble silicate) in a solvent and then adding a precipitating agent (e.g., sodium hydroxide or potassium hydroxide) to induce the simultaneous precipitation of the components. banglajol.infoorientjchem.org This technique is advantageous for its simplicity and ability to produce finely-divided, homogeneous particles. scirp.org

For this compound, an aqueous solution containing soluble zinc and silicon precursors would be prepared, along with a phosphate source. The controlled addition of a precipitating agent adjusts the pH, causing the components to co-precipitate out of the solution as an insoluble solid. banglajol.infoaustinpublishinggroup.com The resulting precipitate is typically amorphous or poorly crystalline and requires subsequent washing to remove by-products and thermal treatment (calcination) to achieve the desired crystalline phase. banglajol.infochemijournal.com

The crystallization pathway is heavily influenced by several factors:

pH : The pH of the solution is a critical parameter that governs the solubility of the metal hydroxides and phosphates and thus controls the precipitation process. koreascience.kr

Temperature : Reaction temperature affects the rate of precipitation and the subsequent aging or crystallization of the precipitate.

Precursor Concentration : The concentration of reactants influences the supersaturation of the solution, which in turn affects the nucleation rate and particle size. banglajol.info

Stirring Rate : Vigorous stirring ensures homogeneity of the reaction mixture, leading to a more uniform particle size distribution. orientjchem.org

By carefully managing these parameters, it is possible to guide the crystallization process to yield this compound with specific morphologies and levels of crystallinity. researchgate.net

Sol-Gel Processing for Hybrid this compound Architectures

The sol-gel process is a wet-chemical technique renowned for its ability to produce glassy and ceramic materials with high purity and homogeneity at low temperatures. wikipedia.orglehigh.edu The process involves the transition of a system from a liquid "sol" (a colloidal solution of solid particles) into a solid "gel" phase (a three-dimensional network). ndhu.edu.twwikipedia.org

The synthesis of hybrid this compound architectures via the sol-gel method typically begins with the hydrolysis and polycondensation of a silicon alkoxide precursor, such as tetraethoxysilane (TEOS). wikipedia.orggsu.by This reaction forms a silica-based sol. A soluble zinc salt (e.g., zinc acetate) and a phosphorus source are then introduced into the sol. mdpi.commdpi.com The continued condensation reactions lead to the formation of Si-O-Si and potentially Si-O-Zn linkages, resulting in a gel network that incorporates the zinc and phosphate species at a molecular level. ndhu.edu.twmdpi.com

The process offers several advantages for creating hybrid architectures:

Atomic-Level Mixing : It allows for the mixing of silicon, zinc, and phosphate components on a molecular scale, leading to exceptional compositional homogeneity. ndhu.edu.tw

Porosity Control : The drying process of the gel is critical. Supercritical drying can produce highly porous aerogels, while conventional thermal drying results in denser xerogels. The porosity of the final material can be tailored by controlling this step. gsu.by

Low-Temperature Processing : The initial formation of the oxide network occurs at or near room temperature, although subsequent heat treatment is often necessary to densify the material and complete the conversion to the desired ceramic phase. mdpi.com

This method has been successfully used to create ZnO-SiO₂ composites where ZnO nanocrystallites are embedded within a mesoporous silica (B1680970) matrix. mdpi.com By including a phosphate source, this approach can be readily extended to fabricate complex this compound structures.

Mechanistic Understanding of Nucleation and Growth Kinetics in Liquid Media

The formation of this compound crystals from a solution is governed by the fundamental principles of nucleation and growth. This process begins when the concentration of solute species in the solution exceeds the equilibrium solubility limit, creating a supersaturated state. purdue.edu

Nucleation is the initial step where small, stable clusters or nuclei of the new solid phase form. purdue.edu According to classical nucleation theory, there is an energy barrier to forming these nuclei. The rate of nucleation is highly dependent on the degree of supersaturation; a higher supersaturation leads to a lower nucleation barrier and a faster rate of nucleus formation. researchgate.net Nucleation can be homogeneous (occurring spontaneously within the bulk solution) or heterogeneous (occurring on a pre-existing surface, such as an impurity or the container wall), with the latter typically having a lower energy barrier. rsc.org

Once stable nuclei are formed, they begin to grow into larger crystals in the growth stage. The growth rate is determined by factors such as the rate of diffusion of solute molecules to the crystal surface and the rate at which they are incorporated into the crystal lattice. rsc.org The interplay between nucleation and growth kinetics determines the final crystal size distribution. researchgate.net

Rapid Nucleation, Slow Growth : Leads to a large number of small crystals.

Slow Nucleation, Rapid Growth : Results in a smaller number of large crystals.

In the context of this compound synthesis, controlling factors like temperature, pH, and precursor concentration directly influences the supersaturation level, thereby allowing for the manipulation of nucleation and growth rates. researchgate.netmdpi.com For example, in the electrochemical deposition of zinc phosphate, higher current densities were found to decrease crystal size, a finding explained by classical nucleation theory. researchgate.net

Sonochemical Synthesis for Nanostructured this compound

Sonochemical synthesis utilizes high-intensity ultrasound (typically 20 kHz - 1 MHz) to induce chemical reactions. mdpi.comsemanticscholar.org The primary mechanism behind sonochemistry is acoustic cavitation: the formation, growth, and implosive collapse of microscopic bubbles in a liquid. mdpi.com The collapse of these bubbles generates localized "hot spots" with transient temperatures of thousands of degrees, high pressures, and extreme heating/cooling rates. semanticscholar.org

This intense energy can be harnessed to synthesize nanostructured materials. rsc.org When applied to the synthesis of this compound, sonication of a solution containing the appropriate precursors can:

Enhance Reaction Rates : The extreme conditions accelerate chemical reactions, often reducing synthesis times from hours to minutes. koreascience.kraustinpublishinggroup.com

Produce Nanomaterials : The rapid collapse of cavitation bubbles and the resulting shockwaves can break down agglomerates and promote the formation of nanoparticles with a narrow size distribution. koreascience.kraustinpublishinggroup.com

Improve Crystallinity : Studies on zinc phosphate have shown that sonochemically assisted precipitation can lead to higher crystallinity compared to conventional stirring methods. austinpublishinggroup.com

For example, amorphous zinc phosphate nanospheres with an average diameter of 210 nm have been prepared via a sonochemical route, where the particle size could be controlled by adjusting the pH of the precursor solution. koreascience.kr Similarly, ZnO nanowire arrays have been synthesized on silicon substrates using a purely sonochemical method at room temperature. ucdavis.edu This technique provides a rapid, energy-efficient, and environmentally benign pathway to produce nanostructured this compound. koreascience.kr

Solid-State Reaction Techniques and High-Temperature Processing

Solid-state reaction, also known as the ceramic method, is a traditional and straightforward technique for preparing inorganic solids. This method involves the intimate mixing of solid precursors, followed by heating at high temperatures to induce a reaction. koreascience.krresearchgate.net

For the synthesis of this compound, the process would typically involve:

Precursor Selection : Starting materials are chosen in solid form, such as zinc oxide (ZnO), silicon dioxide (SiO₂), and a phosphate source like ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄).

Mixing and Grinding : The reactants are weighed in stoichiometric ratios and thoroughly mixed and ground to maximize the contact area between particles, which is crucial for the reaction to proceed.

Calcination : The powdered mixture is heated in a furnace to high temperatures, often in the range of 500 °C to over 1000 °C. chalcogen.ro At these temperatures, atoms diffuse across the particle boundaries, leading to the formation of the new compound. The process may require intermediate grinding and reheating to ensure a complete and homogeneous reaction.

High-temperature processing is essential for overcoming the kinetic barriers associated with solid-state diffusion. wikipedia.org The final phase and crystal structure of the product are highly dependent on the calcination temperature and duration. For example, studies on the high-temperature annealing of zinc phosphate powder have shown that the orthorhombic zinc phosphate phase can be completely converted into a hexagonal zinc oxide phase at 800 °C. chalcogen.ro Similarly, zinc phosphate coatings can undergo dehydration and structural changes at temperatures above 250 °C. finishing.com The introduction of a silicon source into the solid-state reaction would lead to its incorporation into the final crystal lattice, with the specific processing temperature dictating the resulting phase and properties of the this compound material. While simple, this method often yields products with larger particle sizes and less morphological control compared to solution-based techniques. researchgate.net

| Method | Key Principle | Typical Temperature | Advantages | Disadvantages |

|---|---|---|---|---|

| Hydrothermal/Solvothermal | Crystallization from a solvent under high temperature and pressure. | 100-250 °C | High crystallinity, phase purity, control over morphology. | Requires specialized pressure vessels (autoclaves), can have long reaction times. |

| Co-precipitation | Simultaneous precipitation of components from a solution by adding a precipitating agent. | Room temp. to ~100 °C | Simple, scalable, produces fine, homogeneous particles. | Product is often amorphous initially, requiring post-synthesis calcination. |

| Sol-Gel | Formation of an oxide network via hydrolysis and condensation of molecular precursors. | Room temp. (gelation); >400 °C (calcination) | High purity and homogeneity, atomic-level mixing, tunable porosity. | Precursors can be expensive, significant shrinkage upon drying. |

| Sonochemical | Use of high-intensity ultrasound to induce chemical reactions via acoustic cavitation. | Typically near room temp. | Rapid reaction rates, energy-efficient, effective for nanoparticle synthesis. | Can be difficult to scale up for large-volume production. |

| Solid-State Reaction | Reaction between solid precursors at high temperatures. | >500 °C | Simple, solvent-free. | Requires high temperatures, products often have large particle sizes and low homogeneity. |

Ceramic Synthesis and Sintering Processes for Bulk Materials

The fabrication of bulk this compound materials through ceramic synthesis and sintering is a cornerstone for producing dense, mechanically robust components. This process typically begins with the intimate mixing of precursor powders, such as zinc oxide (ZnO), silicon dioxide (SiO2), and a phosphate source like ammonium dihydrogen phosphate (NH4H2PO4). The characteristics of these initial powders, including particle size, morphology, and purity, are critical as they significantly influence the subsequent reaction kinetics and final microstructure.

Solid-state reaction is a widely employed method for synthesizing zinc silicate (B1173343) (Zn2SiO4), a related compound, which offers insights into the synthesis of this compound. This method involves high-temperature reactions between precursor oxides like zinc oxide and silica. kirj.ee Achieving high phase purity and controlled morphology requires careful consideration of precursor characteristics and reaction parameters. kirj.ee The choice between amorphous and crystalline silica precursors, for instance, can profoundly affect phase formation and particle morphology. kirj.ee

Once the precursor powders are thoroughly mixed, they are often calcined at an intermediate temperature to initiate the chemical reaction and form the desired this compound phase. This step helps to ensure a more homogeneous composition before the final sintering stage. The calcined powder is then shaped into a desired form, often by uniaxial or isostatic pressing, to create a "green body."

Sintering is the final and most critical step, where the green body is heated to a high temperature, but below its melting point. During sintering, the individual particles bond together, leading to densification and the formation of a solid, coherent mass. The sintering temperature and atmosphere must be carefully controlled to achieve the desired density, grain size, and phase composition. For instance, in the production of zinc-doped biphasic calcium phosphate bioceramics, varying the zinc concentration and sintering temperature was found to alter the phase stability and mechanical properties of the final dense ceramic. researchgate.net

The table below summarizes typical parameters in the ceramic synthesis of related zinc and phosphate-containing materials, which can be analogous to this compound synthesis.

| Parameter | Typical Range/Value | Influence on Final Product |

| Precursor Powders | Zinc Oxide (ZnO), Silicon Dioxide (SiO2), Phosphate Source (e.g., NH4H2PO4) | Purity and particle size affect reaction rates and final phase purity. |

| Mixing Method | Ball milling, Attrition milling | Ensures homogeneity of the precursor mixture. |

| Calcination Temperature | 600 - 900 °C | Promotes initial phase formation and improves homogeneity. |

| Sintering Temperature | 1000 - 1400 °C | Affects density, grain size, and mechanical properties. researchgate.net |

| Sintering Atmosphere | Air, Inert (e.g., Argon) | Can influence phase stability and prevent unwanted reactions. |

Research into similar systems, such as zinc silicate, has shown that a progression from unreacted precursors at lower temperatures to mixed phases at intermediate temperatures, and finally to a single, desired phase at higher temperatures (e.g., 1300 °C) is a common pathway. kirj.ee This highlights the importance of precise temperature control throughout the ceramic processing route.

Flux Growth Methods for Single Crystal this compound

The flux growth method is a powerful technique for producing high-quality single crystals of materials that have high melting points or decompose before melting, making it a suitable candidate for the synthesis of single crystal this compound. youtube.com This method involves dissolving the constituent components of this compound (e.g., oxides of silicon and zinc, and a phosphate compound) in a molten salt, known as a flux. The flux acts as a solvent, lowering the melting point of the solute and facilitating crystallization at a temperature lower than the melting point of the desired material. youtube.comwikipedia.org

The choice of flux is critical and depends on several factors, including its melting point, viscosity, volatility, and reactivity with the crucible and the desired crystal. For oxide-based crystals like this compound, common fluxes include alkali metal oxides, borates, and halides. These fluxes are often combined to fine-tune their properties, such as reducing viscosity and volatility. wikipedia.org

The process begins by mixing the solute (the starting materials for this compound) and the flux in a crucible, typically made of a highly stable material like platinum, alumina, or zirconia that does not react with the molten flux. wikipedia.org The ratio of solute to flux can range from 1:10 to 1:100, ensuring complete dissolution of the solute. youtube.com The mixture is then heated in a programmable furnace to a temperature above the melting point of the flux but below the decomposition temperature of the solute, forming a homogeneous solution. youtube.com

Following complete dissolution, the molten solution is slowly cooled at a controlled rate, typically between 0.1 to 10 °C per hour. youtube.com This slow cooling allows the solute to become supersaturated and then crystallize out of the solution as the temperature decreases. youtube.com The slow cooling rate is crucial for the growth of large, high-quality single crystals with minimal defects.

Once the cooling process is complete and the solution has reached room temperature, the grown crystals must be separated from the solidified flux. This can be achieved by several methods:

Dissolving the flux: The entire solidified mass can be immersed in a solvent that dissolves the flux but not the desired crystals. youtube.com

Mechanical separation: The flux can be gently broken away from the crystals. youtube.com

Hot draining: The crucible can be inverted while the flux is still molten, allowing the flux to drain away and leaving the crystals behind.

The table below outlines the key steps and parameters involved in the flux growth method for single crystals.

| Step | Description | Key Parameters |

| 1. Mixing | Combining the solute (starting materials) and the flux in a crucible. youtube.com | Solute-to-flux ratio (e.g., 1:10 to 1:100). youtube.com |

| 2. Heating | Heating the mixture to dissolve the solute in the molten flux. youtube.com | Temperature must be above the flux's melting point and below the solute's decomposition point. youtube.com |

| 3. Cooling | Slowly cooling the molten solution to induce crystallization. youtube.com | Cooling rate (e.g., 0.1 - 10 °C/hour). youtube.com |

| 4. Harvesting | Separating the grown crystals from the solidified flux. youtube.com | Method of separation (dissolving, mechanical, etc.). youtube.com |

This method has been successfully used to grow single crystals of various complex oxides and related materials, demonstrating its potential for producing high-quality single crystals of this compound for detailed structural and property characterization. mpg.deresearchgate.net

Influence of Precursor Purity and Stoichiometry on Phase Formation

The purity and stoichiometry of the precursor materials are paramount in the synthesis of this compound, as they directly dictate the phase purity, crystal structure, and ultimately, the functional properties of the final product. Even minor impurities or slight deviations from the ideal stoichiometric ratios can lead to the formation of undesired secondary phases, which can be detrimental to the material's performance.

Precursor Purity: The presence of impurities in the starting materials (e.g., zinc oxide, silicon dioxide, and phosphate sources) can have several adverse effects. Impurities can act as nucleation sites for unintended phases, disrupt the crystal lattice of the desired this compound phase, or alter the sintering behavior of the material. For instance, in the synthesis of zinc silicate, the reactivity and thermal behavior of different silica precursors (amorphous vs. crystalline) significantly influence phase formation and particle morphology. kirj.ee This underscores the importance of using high-purity precursors to ensure the formation of a single-phase product with a well-defined crystal structure.

Stoichiometry: The precise molar ratio of the constituent elements (silicon, zinc, and phosphorus) in the precursor mixture is critical for obtaining the desired this compound compound. Any deviation from the correct stoichiometry can result in the formation of other stable phases within the Si-Zn-P-O system. For example, an excess of zinc oxide could lead to the presence of unreacted ZnO or the formation of zinc-rich phosphate phases. Similarly, an excess of silica might result in residual SiO2 or the formation of silicon-rich phases.

The table below illustrates the potential consequences of stoichiometric deviations in the synthesis of a hypothetical this compound compound with the general formula SixZny(PO4)z.

| Stoichiometric Deviation | Potential Outcome | Impact on Material Properties |

| Excess Zinc Precursor | Formation of zinc oxide (ZnO) or other zinc phosphate phases. | Altered electrical, optical, and mechanical properties. |

| Excess Silicon Precursor | Presence of unreacted silicon dioxide (SiO2) or formation of silicate phases. | Can affect dielectric properties and sintering behavior. |

| Excess Phosphate Precursor | Formation of various zinc phosphate or silicon phosphate compounds. | May lead to changes in chemical stability and thermal properties. |

In the synthesis of NASICON (Na1+xZr2SixP3-xO12), a related sodium super ionic conductor, the precise stoichiometry of the phosphosilicate molecular precursor is crucial for obtaining the final phase-pure material. sci-hub.box The molar ratio of the silicate source (tetraethoxysilane) to the phosphate source (sodium phosphate) is carefully controlled to achieve the desired composition. sci-hub.box This highlights the necessity of accurate weighing and mixing of precursors in the synthesis of complex multi-element compounds like this compound.

Furthermore, the chemical form of the precursors can also play a role. For example, using a molecular precursor approach, where the constituent elements are already linked on a molecular level, can offer better control over stoichiometry and lead to the formation of phase-pure materials at lower temperatures. sci-hub.box This approach minimizes the diffusion distances required for the reaction to occur, promoting the formation of the desired phase.

Advanced Deposition and Coating Technologies

Electrophoretic Deposition (EPD) of this compound Coatings

Electrophoretic deposition (EPD) is a versatile and cost-effective technique for fabricating uniform and adherent coatings of this compound on various substrates. wikipedia.orgnih.gov The process relies on the movement of charged colloidal particles suspended in a liquid medium under the influence of an applied electric field. wikipedia.org These charged particles migrate towards an electrode of the opposite charge and deposit onto its surface, forming a coherent film.

The EPD process for this compound coatings typically involves the following steps:

Preparation of the Suspension: A stable suspension of fine this compound particles is prepared in a suitable liquid medium, often an organic solvent like ethanol or acetylacetone, to prevent water electrolysis. wikipedia.org Charging agents and dispersants may be added to ensure the particles acquire a surface charge and remain well-dispersated.

Deposition: The conductive substrate to be coated is immersed in the suspension and acts as one of the electrodes. A counter electrode is also placed in the suspension. A direct current (DC) voltage is applied between the electrodes, causing the charged this compound particles to move towards and deposit on the substrate.

Post-Treatment: After deposition, the coated substrate is removed from the suspension and typically undergoes a drying and sintering process to densify the coating and improve its adhesion to the substrate.

The thickness and morphology of the deposited coating can be controlled by adjusting several process parameters, as detailed in the table below.

| EPD Parameter | Effect on Coating |

| Applied Voltage | Higher voltage generally leads to a faster deposition rate and thicker coating. |

| Deposition Time | Longer deposition time results in a thicker coating. |

| Particle Concentration | Higher concentration can increase the deposition rate but may affect suspension stability. |

| Suspension pH | Affects the surface charge of the particles and thus their electrophoretic mobility. |

| Additives (Dispersants, Binders) | Improve suspension stability and green strength of the deposit. |

EPD has been successfully employed to deposit coatings of related materials, such as silica and its composites with zinc oxide, on metallic substrates for biomedical applications. nih.govresearchgate.net These studies have shown that EPD can produce coatings with good corrosion resistance and improved mechanical properties. nih.gov For instance, composite coatings of 70% SiO2 with 30% ZnO have been deposited via EPD to prevent biofilm infections on orthopedic implants. researchgate.net

One of the key advantages of EPD is its ability to coat complex shapes uniformly, which is often challenging with line-of-sight deposition techniques. wikipedia.org Additionally, the composition of the coating can be easily tailored by using a suspension containing a mixture of different particles. This opens up the possibility of fabricating functionally graded or composite coatings of this compound with other materials to achieve specific properties.

Spray Pyrolysis and Chemical Vapor Deposition (CVD) Routes

Spray Pyrolysis is a versatile and cost-effective technique for depositing thin films of various materials, including this compound. The process involves spraying a solution containing the precursors of the desired compound onto a heated substrate. The fine droplets of the precursor solution undergo thermal decomposition upon contact with the hot substrate, leading to the formation of a solid film.

The key steps in the spray pyrolysis deposition of this compound would be:

Precursor Solution Preparation: A solution containing soluble salts or organometallic compounds of silicon, zinc, and phosphorus is prepared in a suitable solvent.

Aerosol Generation: The precursor solution is atomized into fine droplets using a nebulizer or a spray nozzle.

Deposition: The aerosol is directed towards a heated substrate, where the solvent evaporates, and the precursors decompose to form the this compound film.

The properties of the deposited film are influenced by several parameters, including the substrate temperature, solution concentration, spray rate, and carrier gas flow rate. For instance, in the deposition of ZnO thin films by a related technique, aerosol-assisted chemical vapor deposition (AACVD), the substrate temperature was found to affect the morphology and preferential orientation of the grown material. rsc.org

Chemical Vapor Deposition (CVD) is a powerful technique for producing high-purity, high-quality thin films with excellent conformal coverage. In a typical CVD process, volatile precursors are introduced into a reaction chamber containing a heated substrate. The precursors react and/or decompose on the substrate surface to form the desired film.

For this compound, a CVD process could involve the use of volatile precursors for each element, such as silane (B1218182) (SiH4) for silicon, a volatile organozinc compound for zinc, and a volatile organophosphate for phosphorus. The general steps are:

Vaporization and Transport: The volatile precursors are vaporized and transported into the reaction chamber, often with the help of a carrier gas.

Gas-Phase and Surface Reactions: The precursor molecules undergo chemical reactions in the gas phase and on the heated substrate surface.

Film Formation: The solid product of the reactions, this compound, deposits on the substrate, forming a thin film.

The table below compares the key features of spray pyrolysis and CVD for the deposition of this compound coatings.

| Feature | Spray Pyrolysis | Chemical Vapor Deposition (CVD) |

| Precursors | Soluble salts or organometallics in a solution. | Volatile compounds in the gas phase. semi.ac.cn |

| Operating Pressure | Typically at or near atmospheric pressure. | Can range from low vacuum to atmospheric pressure. |

| Film Quality | Generally polycrystalline with potential for porosity. | Can produce amorphous, polycrystalline, or epitaxial films of high purity. |

| Conformality | Moderate, can be limited by line-of-sight effects. | Excellent, can coat complex 3D structures uniformly. semi.ac.cn |

| Cost | Relatively low-cost and simple setup. | Generally more expensive and complex equipment. |

CVD has been extensively used for the deposition of silicon-containing films, such as silicon nanoparticles from the thermal decomposition of monosilane. researchgate.net The kinetics of silane pyrolysis, silicon nucleation, and crystal growth are key factors that are analytically treated to model and simulate the silicon CVD process. nasa.gov This knowledge can be leveraged to develop a CVD process for this compound.

Electrochemical Deposition for Controlled Layer Formation

Electrochemical deposition, also known as electrodeposition, is a versatile technique for synthesizing thin films and coatings of various materials, including alloys and compounds, by reducing dissolved metal ions in an electrolyte solution onto a conductive substrate. This method offers precise control over the thickness, composition, and morphology of the deposited layer.

For the formation of this compound layers, an aqueous or non-aqueous electrolyte bath containing soluble sources of silicon, zinc, and phosphate ions would be required. A patent describes an aqueous composition for electrodepositing a Zn/Si/P coating, which provides insights into a potential process for this compound. epo.org The composition is prepared by reacting metallic silicon and zinc with phosphoric acid and an alkali metal hydroxide. epo.org

The fundamental steps in the electrochemical deposition of a this compound layer are:

Electrolyte Preparation: An electrolyte solution is prepared by dissolving salts or complexes containing silicon, zinc, and phosphate ions in a suitable solvent. The pH and concentration of the electrolyte are carefully controlled.

Electrochemical Cell Setup: A two- or three-electrode system is used, with the substrate to be coated serving as the working electrode (cathode). A counter electrode (anode) and, in some cases, a reference electrode are also immersed in the electrolyte.

Deposition: A potential or current is applied between the working and counter electrodes. This causes the ions in the electrolyte to be reduced at the cathode surface, leading to the formation of the this compound deposit.

The characteristics of the deposited layer are highly dependent on the electrochemical parameters, as summarized in the table below.

| Electrochemical Parameter | Influence on the Deposited Layer |

| Current Density | Affects the deposition rate and the morphology of the deposit. A current density of 3.3 A/dm² can deposit a 10 µm layer in about 15 minutes. epo.org |

| Applied Potential | Determines the driving force for the reduction reactions and can influence the composition and phase of the deposit. |

| Electrolyte Composition | The concentration of each ionic species directly impacts the stoichiometry of the deposited film. A typical solution might contain 5-50 g/L of zinc, 0.1-50 g/L of silicon, and 10-250 g/L of phosphorus. epo.org |

| Electrolyte pH | Affects the speciation of the ions in the solution and can influence the deposition efficiency and film quality. |

| Temperature | Influences the kinetics of the electrochemical reactions and the diffusion of ions in the electrolyte. |

Research on the electrodeposition of related materials, such as zinc phosphate (Zn3P2), has involved constructing potential-pH diagrams to identify the stable region for the desired compound. researchgate.net However, the reduction of phosphate ions can be kinetically challenging. researchgate.net

The electrodeposition of silicon from molten salt electrolytes has also been demonstrated, where dopants can be added to the molten salt to control the electronic properties of the deposited silicon film. utexas.edu This suggests that with the right electrolyte and process conditions, electrochemical deposition could be a viable method for the controlled formation of this compound layers with tailored compositions and properties.

Role of Additives (e.g., Surfactants, Nano-SiO₂) in Coating Formation Mechanisms

The formation and properties of this compound coatings can be significantly influenced by the incorporation of additives into the phosphating bath. Surfactants and nano-silica (nano-SiO₂) are two such additives that play a crucial role in refining the coating's microstructure and enhancing its performance.

Surfactants:

Surfactants, or surface-active agents, are organic compounds that lower the surface tension between two liquids or between a liquid and a solid. nmlindia.org In the context of this compound coating formation, surfactants contribute to several beneficial effects. Their primary functions include promoting the formation of the coating, reducing the crystallinity of the particles, controlling the rate of the conversion reaction, and increasing the hydrophobicity of the metal surface. researchgate.netmdpi.commdpi.com

The addition of surfactants to the phosphating bath leads to the development of more uniform and fine-grained crystal structures. researchgate.net This is attributed to the ability of surfactant molecules to adsorb onto the surface of the substrate and the newly formed phosphate crystals, which influences their nucleation and growth. nmlindia.orgsapub.org This results in a more compact and dense coating with improved adhesion to the substrate and enhanced corrosion resistance. nmlindia.orgresearchgate.net The type of surfactant used—cationic, anionic, or non-ionic—can also impact the final properties of the coating. sapub.org For instance, studies have shown that cationic surfactants can lead to the formation of fine-grained coatings that significantly enhance adherence and corrosion protection. researchgate.net

Nano-SiO₂:

The presence of nano-SiO₂ can increase the coating weight and surface coverage. iaea.org Research indicates that varying the concentration of nano-SiO₂ in the phosphating solution can lead to significant changes in the morphology and corrosion resistance of the coating, with an optimal concentration yielding the best performance. iaea.orgresearchgate.net The nano-silica particles can become incorporated into the phosphate layer, which contributes to a reduction in the coating's porosity and an enhancement of its barrier properties against corrosive elements. researchgate.netresearchgate.net Furthermore, the use of nano-SiO₂ as an accelerator is considered a more environmentally friendly alternative to traditional accelerators like nitrites. researchgate.net

| Additive | Primary Role in Coating Formation | Effect on Coating Properties |

| Surfactants | Promotes coating formation, reduces particle crystallinity, controls conversion rate, increases surface hydrophobicity. researchgate.netmdpi.commdpi.com | Refines grain structure, improves adhesion, enhances corrosion resistance. nmlindia.orgresearchgate.net |

| Nano-SiO₂ | Acts as nucleation sites, accelerates the phosphating process. iaea.orgresearchgate.net | Increases coating weight and coverage, reduces porosity, improves corrosion resistance. iaea.orgresearchgate.netresearchgate.net |

Template-Assisted and Self-Assembly Strategies for Structured this compound

To further control the architecture and functionality of this compound materials, template-assisted and self-assembly strategies are employed. These methods allow for the creation of materials with ordered porosity and nanostructured features, which can be beneficial for a variety of applications.

Template-assisted synthesis is a versatile method for creating porous materials with well-defined structures. This approach involves the use of a sacrificial template, around which the this compound material is formed. Subsequent removal of the template leaves behind a porous structure that mirrors the template's architecture.

The process typically involves the following steps:

Template Formation: A template with the desired pore structure is created. Common templates include arrays of polymer nanospheres, silica particles, or block copolymers.

Infiltration: The template is infiltrated with a precursor solution containing the chemical components of this compound.

Material Formation: The precursors undergo a chemical reaction (e.g., sol-gel process, precipitation) to form a solid this compound matrix around the template.

Template Removal: The template is selectively removed, usually through calcination or solvent etching, to yield the final porous this compound material.

This methodology allows for precise control over the pore size, shape, and connectivity of the resulting material. Such porous architectures can offer high surface areas and tailored transport properties.

Self-assembly and template-assisted techniques can also be utilized to fabricate ordered arrays of nanostructured this compound. These arrays consist of repeating, well-defined nanoscale features, such as nanowires, nanorods, or other complex shapes.

One approach to creating such arrays involves the use of templates with ordered pores, such as anodic aluminum oxide (AAO) membranes or monolayer colloid crystal templates. researchgate.net The this compound precursor solution is filled into the pores of the template, and upon solidification and template removal, an array of nanostructures is formed.

Self-assembly strategies, on the other hand, rely on the intrinsic properties of the constituent molecules to spontaneously organize into ordered structures. nih.gov By carefully designing the molecular precursors and controlling the reaction conditions, it is possible to guide the self-assembly process to form specific nanostructured arrays of this compound. These highly ordered structures can exhibit unique optical, electronic, and catalytic properties.

| Fabrication Strategy | Description | Resulting Architecture |

| Template-Assisted Synthesis | Formation of the material around a sacrificial template, followed by template removal. | Porous structures with controlled pore size and shape. |

| Nanostructured Arrays | Use of templates with ordered pores or self-assembly of molecular precursors. | Ordered arrays of nanowires, nanorods, or other nanostructures. |

Green Chemistry Principles and Sustainable Synthesis Routes for this compound

The synthesis of this compound can be approached from a green chemistry perspective to minimize its environmental impact. Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govnih.gov

Key principles of green chemistry applicable to the synthesis of this compound include:

Prevention of Waste: Designing synthesis routes that produce minimal byproducts. nih.gov

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. nih.gov

Use of Less Hazardous Chemical Syntheses: Employing non-toxic and environmentally benign reactants and solvents. nih.gov

Design for Energy Efficiency: Conducting synthesis at ambient temperature and pressure to reduce energy consumption. nih.gov

Use of Renewable Feedstocks: Utilizing renewable resources as starting materials where possible. nih.govdntb.gov.ua

Sustainable synthesis routes for this compound can involve several strategies. One approach is the use of aqueous-based precursor solutions at low temperatures, which avoids the need for volatile organic solvents and high-energy inputs. The use of environmentally friendly accelerators, such as nano-silica, instead of traditional, more hazardous ones, is another step towards a greener process. researchgate.net

Furthermore, inspiration can be drawn from biogenic synthesis methods, where organisms produce intricate inorganic structures under mild conditions. frontiersin.org Research into biomimetic synthesis could lead to novel, sustainable routes for producing this compound. The use of agricultural waste products rich in silica, such as rice husk ash, as a silicon source is another promising avenue for a more sustainable production process. dntb.gov.ua By embracing these green chemistry principles, the synthesis of this compound can be made more environmentally responsible and economically viable.

Advanced Structural Elucidation and Compositional Analysis of Silicon Zinc Phosphate Systems

Crystallographic Investigations and Phase Purity Determination

Crystallographic techniques are essential for determining the atomic arrangement, crystal structure, and phase purity of silicon zinc phosphate (B84403) materials. These methods provide fundamental insights into the material's properties by mapping the three-dimensional coordinates of atoms within the crystal lattice.

X-ray Diffraction (XRD) for Crystal Structure Refinement

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline nature of materials. It is extensively used to identify crystalline phases, determine lattice parameters, and refine crystal structures. In the context of silicon zinc phosphate systems, XRD confirms whether the material is amorphous or crystalline and identifies the specific phases present. researchgate.netunj.ac.id

For instance, in studies of zinc phosphate coatings on various substrates, XRD is crucial for identifying the primary crystalline components. The most commonly identified phases are hopeite (Zn₃(PO₄)₂·4H₂O) and phosphophyllite (Zn₂Fe(PO₄)₂·4H₂O), particularly when applied to steel surfaces. crimsonpublishers.comresearchgate.netmdpi.com The presence and relative abundance of these phases influence the coating's performance. Similarly, in composites of zinc phosphate with silica (B1680970), XRD has been used to confirm the formation of crystalline hopeite (orthorhombic modification) after air drying at 125°C, which transforms into an anhydrous monoclinic Zn₃(PO₄)₂ phase upon calcination at 450°C. researchgate.net The analysis of XRD patterns allows for the precise measurement of diffraction angles, which are then used to calculate the interplanar spacings (d-values) via Bragg's Law. This data is fundamental for refining the unit cell parameters and confirming the phase purity of the synthesized material. researchgate.net

| Compound Name | Chemical Formula | Crystal System | Commonly Observed Phases |

|---|---|---|---|

| Hopeite | Zn₃(PO₄)₂·4H₂O | Orthorhombic | Primary phase in many zinc phosphate coatings crimsonpublishers.comresearchgate.net |

| Phosphophyllite | Zn₂Fe(PO₄)₂·4H₂O | Monoclinic | Major phase when phosphating on steel substrates researchgate.netmdpi.com |

| Anhydrous Zinc Phosphate | Zn₃(PO₄)₂ | Monoclinic | Formed after calcination of hydrated phases researchgate.net |

Neutron Diffraction for Light Atom Localization and Magnetic Structures

Neutron diffraction serves as a powerful complementary technique to XRD. While X-rays are scattered by electrons, neutrons are scattered by atomic nuclei. This fundamental difference makes neutron diffraction particularly sensitive to the positions of light atoms, such as oxygen, in the presence of heavier atoms like zinc.

In studies of zinc phosphate glasses, combined neutron and X-ray diffraction experiments have been instrumental in determining the coordination environments of the constituent atoms. researchgate.net Research has shown that the coordination number of zinc with oxygen can change depending on the glass composition. For example, in zinc phosphate glasses with varying ZnO content, a change from six-fold coordinated zinc (ZnO₆) to four-fold coordinated zinc (ZnO₄) groups has been established. researchgate.net This structural change significantly impacts the packing density and other physical properties of the glass. Pair distribution function analysis derived from neutron diffraction data provides detailed information on interatomic distances and coordination numbers for P–O, Zn–O, and O–O pairs. rsc.org

| Atomic Pair | Coordination Number (N) | Significance |

|---|---|---|

| P–O | ~4 | Confirms the tetrahedral PO₄ structural unit rsc.org |

| Zn–O | Changes from ~6 to ~4 | Depends on glass composition; affects network structure researchgate.net |

Electron Diffraction for Localized Structural Information

Electron diffraction is a technique used to study the crystal structure of materials at a much smaller scale than XRD. Due to the strong interaction of electrons with matter, it is ideal for analyzing nanocrystalline materials, thin films, and localized regions within a larger sample.

In the analysis of silicon and phosphate-containing nanomaterials, electron diffraction, often performed within a Transmission Electron Microscope (TEM), provides crucial structural data. For instance, selected area electron diffraction (SAED) patterns can be used to confirm the crystalline structure and orientation of individual nanocrystals. researchgate.net Studies on silicon phosphide (B1233454) nanoparticles have utilized electron diffraction in conjunction with XRD to corroborate the crystal structure. nih.gov For this compound systems, particularly in nanocrystalline or composite forms, electron diffraction would be invaluable for verifying that the crystalline phases identified by bulk techniques like XRD are consistent at the nanoscale and for identifying localized structural variations or secondary phases that may not be detectable by other methods.

Spectroscopic Probing of Local Atomic Environments and Bonding

Spectroscopic techniques are vital for understanding the local atomic environments, bonding characteristics, and surface chemistry of materials. They provide information that is often inaccessible through diffraction methods, especially for amorphous or disordered systems.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy of Silicon and Phosphorus Nuclei

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive technique for probing the local chemical environment of specific nuclei, such as ²⁹Si and ³¹P. It provides detailed information about coordination, connectivity, and the next-nearest-neighbor environment of atoms in both crystalline and amorphous materials.

For this compound systems, ²⁹Si and ³¹P MAS NMR (Magic Angle Spinning NMR) are particularly insightful. The chemical shift of a nucleus is highly dependent on its local bonding environment. In phosphosilicate glasses, the ²⁹Si NMR spectra can distinguish between different silicate (B1173343) Qⁿ units (where 'n' is the number of bridging oxygen atoms), and the chemical shifts are influenced by the proximity of phosphate groups. mdpi.com Similarly, ³¹P NMR can identify different phosphate Qⁿ units and reveal the presence of Si-O-P linkages. researchgate.netrsc.org Studies have identified the presence of five- and six-fold coordinated silicon in some silicophosphate structures, a finding elucidated through detailed NMR analysis. rsc.orgrsc.org Techniques like Rotational Echo Double Resonance (REDOR) NMR can be used to measure internuclear distances and probe the connectivity between silicon and phosphorus atoms directly, confirming the presence of Si-O-P bonds. acs.orgacs.org

| Nucleus | Structural Unit | Typical Chemical Shift (ppm) | Information Provided |

|---|---|---|---|

| ²⁹Si | Q⁴ (SiO₄) | -100 to -115 | Fully condensed silica network mdpi.com |

| Q³ (SiO₃(OP)) | -90 to -100 | Silicate connected to one phosphate group | |

| Si(OP)₆ | ~ -220 | Six-fold coordinated silicon with phosphate groups mdpi.comrsc.org | |

| ³¹P | Q² (Metaphosphate) | -15 to -30 | Phosphate chains researchgate.net |

| Q¹ (Pyrophosphate) | -5 to -15 | Phosphate dimers researchgate.net | |

| Q⁰ (Orthophosphate) | 0 to 10 | Isolated phosphate tetrahedra researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. XPS is indispensable for analyzing the surface of this compound materials, which is critical for applications like coatings and catalysts.

XPS analysis of zinc phosphate coatings on steel has been used to determine the surface composition and identify the chemical states of zinc, phosphorus, and oxygen. rsc.org The binding energies of the core-level electrons (e.g., Zn 2p, P 2p, O 1s, and Si 2p) are characteristic of the element and its oxidation state. For a this compound system, XPS can confirm the presence of all constituent elements on the surface and provide insight into their bonding. For instance, the O 1s spectrum can often be deconvoluted into components representing bridging and non-bridging oxygens or oxygen in different environments (e.g., P-O-P, Si-O-Si, P-O-Si, M-O-P). mst.edu This information is crucial for understanding surface reactivity and the interface between the material and its environment. researchgate.net

| Element | Core Level | Typical Binding Energy (eV) | Information on Chemical State |

|---|---|---|---|

| Silicon | Si 2p | ~102-104 | Indicates silicate (SiO₂) or silicophosphate bonding |

| Zinc | Zn 2p₃/₂ | ~1022 | Characteristic of Zn²⁺ in a phosphate or oxide environment |

| Phosphorus | P 2p | ~133-134 | Characteristic of the phosphate (PO₄³⁻) group wikipedia.org |

| Oxygen | O 1s | ~531-533 | Can distinguish between bridging and non-bridging oxygens |

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Modes and Functional Groups

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful, complementary techniques used to investigate the vibrational modes of molecules and identify functional groups within this compound systems. These methods probe the short-range order and the nature of the chemical bonds, providing insights into the glass network structure.

In zinc phosphate-based materials, the fundamental structural unit is the phosphate tetrahedron (PO₄). The connectivity of these tetrahedra is described by Qⁿ terminology, where 'n' represents the number of bridging oxygen atoms connecting it to other tetrahedra. FTIR and Raman spectra of these materials are dominated by vibrations of these phosphate groups. researchgate.net

FTIR spectroscopy identifies absorption bands corresponding to the stretching and bending vibrations of P–O, P–O–P, and in silicon-containing systems, Si–O and Si–O–P bonds. The spectra often show broad, overlapping bands characteristic of amorphous or glassy materials. researchgate.netnih.gov Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to symmetric stretching modes and provides complementary information. nih.govnih.gov It is often better at resolving overlapping bands in the PO₄ stretching region compared to FTIR. nih.gov

Key vibrational modes observed in zinc phosphate systems include:

Symmetric and Asymmetric Stretching of P–O Bonds: The vibrations of terminal P–O bonds (non-bridging oxygens) in different Qⁿ units give rise to strong bands, typically in the 900–1300 cm⁻¹ region. researchgate.netresearchgate.net For instance, bands around 1140-1200 cm⁻¹ are often associated with the asymmetric stretching of PO₂ groups (Q² units), while symmetric stretching modes appear near 1000 cm⁻¹. researchgate.netacs.org

Stretching of P–O–P Bridges: The asymmetric and symmetric stretching vibrations of bridging oxygen atoms (P–O–P linkages) are found at lower frequencies, typically in the 700–800 cm⁻¹ and 600-700 cm⁻¹ ranges, respectively. utm.my

Bending and Deformation Modes: The bending and deformation modes of O–P–O and PO₄ units occur at wavenumbers below 600 cm⁻¹. researchgate.netresearchgate.net

Si–O Vibrations: In silicon-doped systems, the characteristic stretching vibrations of Si–O bonds in SiO₄ tetrahedra are expected around 1050 cm⁻¹, which can overlap with phosphate bands. nih.gov

The presence and relative intensities of these bands allow for a qualitative and sometimes quantitative analysis of the Qⁿ species distribution, revealing how silicon incorporates into the phosphate network and modifies its structure. researchgate.net

| Wavenumber (cm⁻¹) | Assignment | Spectroscopy Technique | Reference |

|---|---|---|---|

| ~1200 | Asymmetric stretching of PO₂ (Q² units) | Raman | researchgate.net |

| ~1140 | Asymmetric stretching of PO₃ (Q¹ units) | Raman | acs.org |

| 940 - 1270 | Stretching vibrations of PO₄³⁻ group | FTIR | researchgate.net |

| ~996 | Symmetric stretching of PO₄³⁻ (Q⁰ units) | Raman | researchgate.net |

| ~760 | Symmetric stretching of P–O–P bridges | IR | utm.my |

| ~600 | Out-of-plane bending of HPO₄²⁻ and PO₄³⁻ groups | Raman | researchgate.net |

| 120 - 600 | P-O bending and stretching vibrations | Raman | researchgate.net |

X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS) for Local Coordination Environments

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique for probing the local geometric and electronic structure of a specific absorbing atom within a material. It is divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, which includes the absorption edge and features up to ~50 eV above it, provides information on the oxidation state and coordination chemistry (e.g., tetrahedral vs. octahedral coordination) of the absorbing atom. whiterose.ac.uklibretexts.org For zinc phosphate systems, Fe K-edge XANES has been used to determine the Fe²⁺/ΣFe ratio in iron phosphate glasses, where pre-edge features are sensitive to the electronic configuration and symmetry of the iron atoms. whiterose.ac.uk Similarly, P L-edge XANES has been used to probe the distortion of phosphate tetrahedra. aps.org

The EXAFS region, comprising the oscillations from about 50 eV to 1000 eV above the edge, contains information about the local atomic environment around the absorbing element. libretexts.org Analysis of the EXAFS signal can accurately determine the bond distances to neighboring atoms, the coordination number (the number of nearest neighbors), and the degree of local disorder. libretexts.orgaps.org

In the context of this compound systems, XAS is invaluable for elucidating the local environment of zinc and other constituent atoms. EXAFS studies on zinc-containing phosphate glasses and compounds have determined key structural parameters. For example, analysis of the Zn K-edge EXAFS can reveal the average Zn-O bond distance and the coordination number of oxygen atoms surrounding a central zinc atom. researchgate.netresearchgate.netaps.org Studies have shown that in binary (ZnO)ₓ(P₂O₅)₁₋ₓ glasses, the Zn-O coordination number can decrease from six to four as the zinc oxide content increases. mdpi.com EXAFS is particularly useful for amorphous materials like glasses, where long-range order is absent, making traditional diffraction techniques more difficult to interpret. aps.orgaps.org

Research has used EXAFS to confirm that zinc atoms incorporate into the crystalline structure of calcium phosphates by substituting calcium sites. researchgate.net This demonstrates the technique's ability to pinpoint the specific location and bonding environment of dopant or constituent atoms within a host lattice.

Microscopic and Morphological Characterization at Multiple Scales

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS) for Surface Morphology and Elemental Mapping

Scanning Electron Microscopy (SEM) is a fundamental technique for characterizing the surface morphology of this compound materials, particularly in the form of coatings. rockymountainlabs.com It provides high-resolution images of the surface topography, revealing details about crystal structure, size, orientation, and porosity. thermofisher.com In zinc phosphate coatings, SEM analysis has identified various morphologies, including needle-like crystals, flower-like structures, and dry-riverbed-like films with micro-cracks. scispace.comnih.gov The observed morphology is highly dependent on the preparation conditions, such as the composition of the phosphating bath, temperature, and pH. sciforum.netmdpi.com

Coupled with SEM, Energy-Dispersive X-ray Spectroscopy (EDS or EDX) provides spatially resolved elemental analysis of the sample surface. rockymountainlabs.comuniv-lille.fr By scanning the electron beam across the surface, EDS can generate elemental maps, showing the distribution of silicon, zinc, phosphorus, oxygen, and other constituent elements. nih.gov This is critical for confirming the formation of the desired compound, assessing the uniformity of the coating, and identifying any elemental segregation or contaminants. thermofisher.comresearchgate.net EDS analysis of zinc phosphate coatings confirms the presence of Zn, P, and O, and can also detect elements from the substrate (e.g., iron from steel) if the coating is porous or thin. nih.govmdpi.com The combination of SEM and EDS allows for a direct correlation between the observed surface features and their elemental composition. nih.gov

| Observed Feature (SEM) | Typical Description | Elemental Composition (EDS) | Reference |

|---|---|---|---|

| Crystalline Structure | Needle-like, plate-like, or flower-like crystals. | Primarily Zn, P, O. May include Mn, Ni, Ca depending on bath composition. | scispace.comnih.govmdpi.com |

| Coating Uniformity | Can range from dense and uniform to sparse and incomplete. | Uniform maps of Zn, P, O indicate good coverage. Substrate elements (e.g., Fe) detected in bare spots. | thermofisher.comnih.gov |

| Porosity/Cracks | Micro-cracks or pores between crystal agglomerates. | EDS analysis in these regions may show higher signals from the underlying substrate. | scispace.comnih.gov |

| Grain Size | Size of individual crystals or grains forming the coating. | Analysis of individual grains confirms their phosphatic nature. | proquest.com |

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanostructure and Lattice Defects

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) are indispensable for investigating the internal structure of materials at the nanoscale. Unlike SEM, which probes the surface, TEM provides information about the bulk nanostructure, including crystallinity, phase distribution, and the presence of nanoparticles or defects. researchgate.net

In the study of this compound systems, TEM can be used to visualize the size and morphology of nanoparticles, confirming their dimensions and shape. nih.gov For glassy materials, TEM, in conjunction with selected area electron diffraction (SAED), can confirm the amorphous nature of the sample. nih.gov For glass-ceramics, which are partially crystallized glasses, TEM can reveal the phase evolution during heat treatment, such as the formation of calcium-phosphate-rich crystalline regions within the amorphous matrix. taylorfrancis.com

HRTEM takes this analysis a step further by providing sufficient resolution to image the atomic lattice planes of crystalline materials. This capability is crucial for identifying lattice defects such as dislocations, stacking faults, and grain boundaries. In the context of silicon-based phosphides, TEM and electron diffraction have been used to confirm the crystal structure and measure cell parameters of nanocrystals. nih.gov While specific HRTEM studies on this compound are not abundant, the technique's application to related phosphate acs.org and silicon phosphide nih.gov systems demonstrates its potential for identifying the precise atomic arrangement and pinpointing structural imperfections within the crystalline phases of these materials.

Atomic Force Microscopy (AFM) for Surface Topography and Local Interactions

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique that provides three-dimensional topographical information at the nanometer scale. researchgate.net It operates by scanning a sharp tip over the sample surface, making it an excellent tool for quantitative analysis of surface roughness and the study of local surface features without the need for a vacuum environment. researchgate.nettandfonline.com

In the characterization of this compound and related phosphate coatings, AFM is used to assess changes in the crystal structure and measure grain sizes. researchgate.netmdpi.com For example, studies on modified phosphate coatings have used AFM to determine that the average grain diameter can be in the range of 165 to 207 nm. proquest.com The technique can generate 3-D models of the surface, which clearly visualize the surface relief and roughness, confirming, for instance, that certain additives can lead to a less even surface compared to unmodified coatings. proquest.com

By providing quantitative data on roughness parameters, AFM complements the qualitative morphological information obtained from SEM. researchgate.net Increased surface roughness, as measured by AFM, can be a stimulating factor for the attachment and proliferation of cells in biomedical applications. researchgate.net Furthermore, advanced AFM modes can probe local mechanical or electrical properties, offering insights into the interactions at the material's surface.

Defect Chemistry and Non-Stoichiometry in this compound Lattices

Defect chemistry deals with the types, concentrations, and interactions of atomic point defects in a crystalline solid. These defects, which include vacancies (missing atoms), interstitials (atoms in between regular lattice sites), and substitutional atoms (foreign atoms on lattice sites), disrupt the perfect periodicity of the crystal lattice and can significantly influence the material's properties.

In phosphate-based materials like zinc phosphate, the lattice can be subject to various intrinsic and extrinsic defects. Intrinsic defects arise from thermal energy, while extrinsic defects are introduced by impurities or dopants. The incorporation of silicon into a zinc phosphate lattice is a form of extrinsic doping that can lead to non-stoichiometry—a state where the ratio of the constituent elements deviates from that predicted by the ideal chemical formula.

Creation of Oxygen Vacancies: A positively charged oxygen vacancy (Vₒ••) can be formed.

Reduction of Cations: A cation like Zn²⁺ could theoretically be reduced, although this is less common in this type of lattice.

Formation of Electron Holes: Trapping of holes on oxygen ions (forming O⁻ centers).

Similarly, if Si⁴⁺ substitutes for Zn²⁺, there is an excess of positive charge that must be compensated, perhaps by the formation of zinc vacancies (Vₐₙ'').

Studies on irradiated phosphate glasses have identified various radiation-induced defects, which are types of point defects. researchgate.net These include hole-trapped centers (like phosphorus-oxygen hole centers, POHC) and electron-trapped centers (related to PO₃ and PO₄ groups). researchgate.net These centers represent non-stoichiometric points in the glass network. Furthermore, related systems like silicon phosphide can form with a "defective zinc blende structure," which inherently contains an ordered network of silicon vacancies. nih.gov This concept of ordered defects highlights how non-stoichiometry can be a fundamental aspect of the crystal structure itself, influencing electronic and ionic transport properties.

Thermal Analysis Techniques for Phase Transitions and Structural Stability (e.g., DSC, TGA)

Thermal analysis techniques are indispensable for characterizing the phase transitions and assessing the structural stability of this compound materials. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are principal methods used to monitor the response of these materials to controlled heating. DSC measures the difference in heat flow required to increase the temperature of a sample and a reference, revealing thermal events such as glass transitions, crystallization, and melting. TGA measures changes in the physical and chemical properties of materials as a function of increasing temperature, providing critical data on thermal stability and composition.

In silicon-modified zinc phosphate systems, these analyses provide insights into the effects of silicon integration on the material's thermal properties. For instance, studies on silicate-phosphate glasses containing zinc oxide show that the addition of ZnO can decrease the glass transition temperature (Tg). core.ac.ukresearchgate.net This alteration in Tg is an indicator of structural changes, suggesting a reconstruction of the amorphous network that can facilitate crystallization. core.ac.ukresearchgate.net

DSC curves for silicate-phosphate glasses often show that crystallization is a multi-stage process. core.ac.uk The temperatures at which these crystallization events occur, identified as exothermic peaks in the DSC thermogram, are crucial for understanding the thermal processing window and the ultimate crystalline phases that form within the material. core.ac.uk Similarly, Differential Thermal Analysis (DTA), a technique closely related to DSC, has been used to identify thermal events in zinc phosphate coatings. In coatings composed of hopeite (Zn₃(PO₄)₂·4H₂O), a distinct endothermic peak appears between approximately 110°C and 180°C, with a minimum at 150°C, which is caused by the partial dehydration of the hopeite structure. srce.hr Further heating can reveal other endothermic and exothermic events related to complete dehydration and potential phase transformations. srce.hr

The table below summarizes findings from thermogravimetric analysis of various phosphate coatings, illustrating the typical weight loss associated with dehydration upon heating.

| Coating Type | Temperature Range for Initial Dehydration (°C) | Initial Weight Loss (%) | Total Weight Loss at 400°C (%) |

| Zinc Phosphate (Hopeite) | 110 - 150 | ~ 5 | ~ 12 |

| Zinc-Calcium Phosphate (Scholzite) | 100 - 150 | ~ 6 | ~ 14 |

| Tri-cation Phosphate | 110 - 170 | ~ 10 | ~ 14 |

This table is based on data presented in the study of thermal stability of phosphate coatings on steel. srce.hr

These thermal analysis techniques are fundamental in establishing the relationship between the composition of this compound systems and their thermal behavior. The data derived from DSC and TGA are critical for predicting the material's performance at elevated temperatures, controlling crystallization processes, and ensuring structural integrity during applications that involve thermal cycling.

Theoretical and Computational Modeling of Silicon Zinc Phosphate Systems

First-Principles Calculations (DFT) for Electronic Structure and Bonding

First-principles calculations, primarily based on Density Functional Theory (DFT), are a powerful tool for investigating the intrinsic electronic and structural properties of crystalline materials from fundamental quantum mechanics. researchgate.net These calculations solve the complex many-body Schrödinger equation by approximating it in terms of the electron density, offering a robust framework for predicting material properties without empirical parameters. u-tokyo.ac.jp DFT methods like the generalized gradient approximation (GGA) and local-density approximation (LDA) are commonly used to describe the exchange-correlation functional, which accounts for the quantum mechanical effects of electron-electron interactions. cardiff.ac.ukaps.org

The electronic band structure and Density of States (DOS) are crucial for understanding the electronic properties of a material, such as its conductivity and optical behavior. youtube.com The band structure plots the allowed energy levels of electrons as a function of their momentum through the crystal's Brillouin zone, while the DOS quantifies the number of available electronic states at each energy level. researchgate.netyoutube.com

For semiconductor materials, a key parameter derived from the band structure is the band gap—the energy difference between the top of the valence band and the bottom of the conduction band. youtube.com DFT calculations can determine whether a material has a direct or indirect band gap, which influences its efficiency in optoelectronic applications. youtube.com In zinc phosphate-related systems, such as zinc diphosphide (ZnP₂), DFT studies have been used to calculate the band gap, which is found to be in the range of 2.1–2.3 eV for the α-phase. cardiff.ac.uk Analysis of the Partial Density of States (PDOS) reveals the specific contributions of atomic orbitals (e.g., Zn-d, P-p, Si-s) to the valence and conduction bands, offering a detailed picture of the electronic interactions. researchgate.netresearchgate.net

Table 1: Representative DFT-Calculated Electronic Properties for Phosphate-Based Materials Note: Data for analogous compounds are presented due to the limited availability of specific data for silicon zinc phosphate (B84403).

| Compound | DFT Functional | Calculated Band Gap (eV) | Band Gap Type | Key Contributing Orbitals (Valence Band Maximum) |

|---|---|---|---|---|

| α-ZnP₂ | PBE | ~1.4 | Indirect | P p-states |

| β-ZnP₂ | HSE06 | ~1.6 | Direct | P p-states, Zn d-states |

| Crystalline Silicon (Si) | HSE06 | ~1.17 | Indirect | Si p-states |

DFT calculations can map the spatial distribution of electron charge density, providing a visual and quantitative understanding of chemical bonding. researchgate.net By analyzing this distribution, one can characterize the nature of the bonds within the silicon zinc phosphate structure, such as the Si-O, Zn-O, and P-O bonds, determining their degree of ionic or covalent character. bohrium.com

Techniques like Bader charge analysis or Natural Bond Orbital (NBO) analysis are employed to quantify the charge transfer between atoms. rsc.org In related zinc complexes, NBO analysis has demonstrated charge transfer from the lone pairs of oxygen atoms to the Zn(II) center, indicating a significant ionic component in the Zn-O bond. rsc.org Similarly, in silicate (B1173343) systems, computational models are used to calculate charge distributions to understand their chemical behavior. core.ac.uk The characterization of these bonds is essential for explaining the material's structural stability, mechanical properties, and chemical reactivity.

A fundamental application of DFT is the prediction of ground-state crystal structures and their stability. cardiff.ac.ukmdpi.com By systematically varying the lattice parameters (a, b, c, α, β, γ) and atomic positions, DFT calculations can find the configuration that minimizes the total energy of the system, thereby predicting the most stable crystal structure. researchgate.net These computationally derived lattice parameters can be compared with experimental data from X-ray diffraction (XRD) to validate the theoretical model. For example, DFT has been used to calculate the lattice parameters of silicon and various pyrophosphate crystals with high accuracy. mdpi.comnist.gov

Crystal stability can be further assessed by calculating the formation energy, which is the energy difference between the compound and its constituent elements in their standard states. A negative formation energy indicates that the compound is stable against decomposition. Additionally, phonon dispersion calculations can be performed; the absence of imaginary frequencies in the phonon spectrum across the Brillouin zone confirms the dynamical stability of the crystal lattice. researchgate.net

Table 2: DFT-Predicted Lattice Parameters for Related Crystalline Structures

| Compound | Crystal System | Calculated Lattice Parameter 'a' (Å) | Calculated Lattice Parameter 'b' (Å) | Calculated Lattice Parameter 'c' (Å) |

|---|---|---|---|---|

| Silicon (Diamond Cubic) | Cubic | 5.431 | 5.431 | 5.431 |

| α-ZnP₂ | Tetragonal | 5.08 | 5.08 | 18.59 |

| K₂Zn(H₂P₂O₇)₂·2H₂O | Triclinic | 6.419 | 7.683 | 8.452 |

Molecular Dynamics Simulations for Atomic-Level Dynamics and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of atomic-level dynamics, structural evolution, and thermodynamic properties. This technique is particularly well-suited for modeling complex and disordered systems, such as amorphous materials and glasses. usm.edu

In materials that may be used in applications like batteries or sensors, understanding ion mobility is critical. MD simulations can track the trajectories of individual ions, revealing the pathways they take through the material's structure. rsc.org By analyzing these trajectories over long simulation times, it is possible to calculate key kinetic parameters like the diffusion coefficient and activation energy for ion transport. researchgate.netrsc.org

For phosphate-based materials, MD simulations have been used to study the diffusion of ions such as Na⁺. rsc.org These studies show that ions typically hop between adjacent low-energy sites within the atomic network. The simulations can identify bottlenecks for diffusion and provide insights into how the composition and structure of the material influence its ionic conductivity. aps.org For instance, the calculated activation energy for Na-ion diffusion in Na₄VO(PO₄)₂ is 0.49 eV, with a diffusion coefficient of 5.1 × 10⁻¹¹ cm² s⁻¹, which is typical for sodium-ion cathode materials. rsc.org